molecular formula C20H19NO3 B13077545 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid

Cat. No.: B13077545
M. Wt: 321.4 g/mol
InChI Key: FRUQDJUTGYPGNX-UHFFFAOYSA-N
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Description

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid is a high-value chemical scaffold in medicinal chemistry, primarily recognized for its role as a core precursor in the synthesis of potent LpxC enzyme inhibitors. LpxC is a crucial, highly conserved deacetylase in the biosynthesis pathway of lipid A, an essential component of the outer membrane in Gram-negative bacteria. This makes LpxC a promising target for novel antibiotic development. The compound's structure, featuring a benzoic acid moiety linked to a morpholine-containing phenyl ring via a rigid acetylene bridge, is integral to the activity of advanced inhibitors like CHIR-090. CHIR-090 is a well-characterized, slow, tight-binding inhibitor of LpxC from Escherichia coli with inhibition constants in the low nanomolar range, demonstrating potent antibacterial efficacy. Research utilizing this chemical scaffold has shown significant activity against critical pathogens such as Pseudomonas aeruginosa. The morpholinomethyl group and the extended aromatic system are critical for target engagement and binding affinity. This compound is intended for use in antibacterial discovery programs, enzyme inhibition studies, and the synthesis of more complex therapeutic candidates aimed at overcoming multidrug-resistant bacterial infections.

Properties

IUPAC Name

4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(23)19-9-7-17(8-10-19)2-1-16-3-5-18(6-4-16)15-21-11-13-24-14-12-21/h3-10H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQDJUTGYPGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is employed in the development of fluorescent probes and sensors for detecting various biological molecules.

    Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the ethynyl and benzoic acid moieties can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-((4-(morpholinomethyl)phenyl)ethynyl) benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent/Modification Key Applications/Biological Activity Distinguishing Features Reference
This compound Morpholinomethylphenyl ethynyl FAK inhibition, anticancer agents Ethynyl spacer, morpholine solubility
4-((4-((4-Mercaptophenyl)ethynyl)phenyl)ethynyl) benzoic acid Mercaptophenyl ethynyl Gas sensing (conductive monolayers) Thiol group for Au-S bonding
BAY60-2770 Carboxybutyl, trifluoromethyl biphenyl H-NOX domain activation (cardiovascular) Fluorine atoms, extended alkyl chain
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) Morpholinyl thioxoacetamide Antifungal activity Thioxoacetamide, chlorobenzyl group
Methyl 4-ethynylbenzoate Methyl ester, ethynyl group Synthetic intermediate for polymers Esterified carboxyl group

Key Research Findings

FAK Inhibition and Anticancer Activity: The target compound’s ethynyl bridge positions the morpholinomethylphenyl group to interact with FAK’s ATP-binding pocket, achieving IC₅₀ values in the nanomolar range . Compared to BAY60-2770 (a nitric oxide sensor activator), the morpholine group in the target compound enhances aqueous solubility, critical for intracellular drug delivery .

Electrochemical Applications: Unlike 4-((4-((4-mercaptophenyl)ethynyl)phenyl)ethynyl) benzoic acid (used in conductive self-assembled monolayers for gas sensors), the morpholinomethyl group in the target compound reduces conductivity but may improve biocompatibility in biosensors .

Antifungal vs. Anticancer Activity :

  • Morpholine-containing derivatives like 6a () exhibit antifungal activity via thioxoacetamide-mediated enzyme inhibition. In contrast, the ethynyl benzoic acid scaffold in the target compound prioritizes kinase inhibition, highlighting scaffold-dependent biological targeting .

Impact of Carboxylic Acid vs. Ester Groups :

  • The free carboxylic acid in the target compound improves water solubility compared to methyl esters (e.g., methyl 4-ethynylbenzoate), which are more lipophilic and suited for organic-phase reactions .

Biological Activity

4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid is a synthetic compound notable for its structural complexity and potential biological applications. With a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 321.37 g/mol, this compound features a morpholinomethyl group attached to a phenyl ring and an ethynyl group linked to a benzoic acid moiety. This unique architecture may influence its biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's reactivity is largely attributed to its functional groups. The ethynyl group can participate in various chemical reactions, enhancing its utility in medicinal chemistry. The morpholinomethyl group may contribute to the compound's ability to interact with biological targets, potentially influencing its pharmacological profile.

Biological Activity

Preliminary studies indicate that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is crucial for drug development. Interaction studies suggest that it may bind effectively to target enzymes or receptors, modulating their activity.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial effects, suggesting that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid might also possess such properties.

Case Studies

  • Enzyme Interaction Studies : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation and cancer progression. This suggests that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid may also target these kinases, warranting further investigation into its anticancer potential.
  • Fragment-Based Drug Design : In studies focused on developing inhibitors for bacterial enzymes, the compound's structural features were evaluated for binding affinity using techniques like STD-NMR and WaterLogsy. These studies highlighted the importance of the morpholinomethyl group in enhancing binding interactions with target proteins.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds compared to 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid:

Compound NameActivity TypeBinding Affinity (nM)Remarks
4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acidEnzyme InhibitionTBDPotential CDK inhibitor
AbemaciclibCDK Inhibition20FDA-approved; serves as a reference
Other Ethynyl DerivativesAntibacterialVariesDemonstrated varying degrees of activity

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